2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a difluoromethoxy group, a fluorine atom, and a boronic ester moiety, making it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(difluoromethoxy)-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the product is purified by column chromatography to obtain the desired boronic ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further improve the reproducibility and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can be reduced to the corresponding borane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate; typically carried out in aqueous or alcoholic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of the corresponding phenol.
Reduction: Formation of the corresponding borane.
Substitution: Formation of biaryl or vinyl-aryl compounds.
Scientific Research Applications
2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to undergo various chemical transformations, particularly in the presence of catalysts and reagents. The boronic ester moiety allows it to participate in cross-coupling reactions, forming new carbon-carbon bonds. The difluoromethoxy and fluorine substituents can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)aniline: Another compound containing the difluoromethoxy group, used in the synthesis of pharmaceuticals and agrochemicals.
Difluoromethoxylated Ketones: Versatile building blocks for the synthesis of nitrogen-containing heterocycles.
Roflumilast: A PDE-4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD), containing a difluoromethoxy group.
Uniqueness
2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boronic ester moiety with difluoromethoxy and fluorine substituents. This structural arrangement imparts distinct reactivity and selectivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-[4-(difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)9-6-5-8(7-10(9)15)18-11(16)17/h5-7,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJRSXMGPKHUQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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